molecular formula C11H11ClN2O2S B3037262 1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one CAS No. 477850-53-6

1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one

Cat. No.: B3037262
CAS No.: 477850-53-6
M. Wt: 270.74 g/mol
InChI Key: LKQVZRPJVIKVPN-UHFFFAOYSA-N
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Description

The compound “1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one” has a CAS Number of 477850-53-6 . It has a molecular formula of C11H11ClN2O2S and a molecular weight of 270.74 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)17-7-11(16)14-6-5-10(15)13-14/h1-4H,5-7H2,(H,13,15) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Highly Functionalized Pyrans and 1,2,4-Oxadiazoles : Kumar et al. (2013) discuss a three-component reaction involving 1-[(4-chlorophenyl)sulfanyl]acetone, leading to the synthesis of highly functionalized 4H-pyrans and subsequent 1,2,4-oxadiazoles (Kumar et al., 2013).
  • Generation of Thieno[3,4‐c]Pyrazoles and Pyrazole Analogues : Baraldi et al. (1998) reported on the reaction of alkyl or aryl hydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene, yielding thieno[3,4c]pyrazoles and their conversion into pyrazole analogues (Baraldi et al., 1998).
  • Synthesis of 1,3,4-Oxadiazol-2-yl Sulfanyl Derivatives : Nayak et al. (2013) synthesized compounds like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, indicating potential applications in chemical synthesis (Nayak et al., 2013).

Chemical Properties and Structural Analysis

  • Analysis of Pyrazole Derivatives : Guo (2008) carried out a study on 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, providing insights into its IR spectra, crystal structure, and DFT studies, crucial for understanding the chemical properties of such compounds (Guo, 2008).

Potential Applications in Pharmacology

  • Computational and Pharmacological Evaluation of Pyrazole Derivatives : Faheem (2018) focused on computational and pharmacological potential of various pyrazole derivatives, assessing toxicity, tumour inhibition, and anti-inflammatory actions, indicating potential medical applications (Faheem, 2018).

Advanced Material Synthesis

  • [5C + 1S] Annulation in Functionalized 2,3-Dihydrothiopyran-4-Ones Synthesis : Bi et al. (2005) developed a synthetic route for highly substituted 2,3-dihydrothiopyran-4-ones, a process that could be used in the synthesis of advanced materials (Bi et al., 2005).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)17-7-11(16)14-6-5-10(15)13-14/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQVZRPJVIKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225621
Record name 1-[2-[(4-Chlorophenyl)thio]acetyl]-3-pyrazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477850-53-6
Record name 1-[2-[(4-Chlorophenyl)thio]acetyl]-3-pyrazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477850-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(4-Chlorophenyl)thio]acetyl]-3-pyrazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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